4-[(3-Hydroxy-1-methoxy-1-oxopropan-2-yl)amino]-3,5-dinitrobenzoic acid
Overview
Description
4-[(3-Hydroxy-1-methoxy-1-oxopropan-2-yl)amino]-3,5-dinitrobenzoic acid is a complex organic compound with potential applications in various fields of science and industry. This compound features a benzoic acid core substituted with nitro groups and an amino linkage to a hydroxy-methoxy-propanoyl moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Hydroxy-1-methoxy-1-oxopropan-2-yl)amino]-3,5-dinitrobenzoic acid typically involves multi-step organic reactions. One common route includes the nitration of benzoic acid to introduce nitro groups at the 3 and 5 positions. This is followed by the formation of an amide bond with 3-hydroxy-1-methoxy-1-oxopropan-2-ylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amide formation processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Hydroxy-1-methoxy-1-oxopropan-2-yl)amino]-3,5-dinitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in anhydrous conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3-Hydroxy-1-methoxy-1-oxopropan-2-yl)amino]-3,5-dinitrobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[(3-Hydroxy-1-methoxy-1-oxopropan-2-yl)amino]-3,5-dinitrobenzoic acid involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3,5-dinitrobenzoic acid: Lacks the hydroxy-methoxy-propanoyl moiety.
3,5-Dinitrobenzoic acid: Lacks the amino linkage and hydroxy-methoxy-propanoyl moiety.
4-[(3-Hydroxy-1-oxopropan-2-yl)amino]-3,5-dinitrobenzoic acid: Lacks the methoxy group.
Uniqueness
4-[(3-Hydroxy-1-methoxy-1-oxopropan-2-yl)amino]-3,5-dinitrobenzoic acid is unique due to the presence of both nitro groups and the hydroxy-methoxy-propanoyl moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[(3-hydroxy-1-methoxy-1-oxopropan-2-yl)amino]-3,5-dinitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O9/c1-23-11(18)6(4-15)12-9-7(13(19)20)2-5(10(16)17)3-8(9)14(21)22/h2-3,6,12,15H,4H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEHXCBNOOILDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)NC1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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